![molecular formula C10H5Cl3N2O3S B185877 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- CAS No. 155164-60-6](/img/structure/B185877.png)
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-
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Overview
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is a chemical compound that has garnered significant attention in the field of scientific research. It is a pyridazinone derivative that has been synthesized using various methods and has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- in lab experiments include its potential as a therapeutic agent and its ability to inhibit certain enzymes or proteins. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-. These include further studies on its mechanism of action, its potential as a therapeutic agent, and its use in combination with other drugs. Additionally, studies could be conducted on its potential use in agriculture as a pesticide or herbicide.
Synthesis Methods
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been achieved through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloropyridazine-4(1H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloro-4-hydroxypyridazine in the presence of a base and then cyclization of the resulting compound.
Scientific Research Applications
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation.
properties
CAS RN |
155164-60-6 |
---|---|
Product Name |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- |
Molecular Formula |
C10H5Cl3N2O3S |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-chlorophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl3N2O3S/c11-6-1-3-7(4-2-6)19(17,18)15-10(16)9(13)8(12)5-14-15/h1-5H |
InChI Key |
WQWFRUBZAGGLAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Other CAS RN |
155164-60-6 |
synonyms |
4,5-dichloro-2-[(4-chlorophenyl)sulfonyl]-3(2H)-Pyridazinone |
Origin of Product |
United States |
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